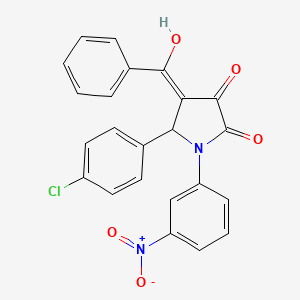

![molecular formula C20H19N5O2 B5458768 1-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5458768.png)

1-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)-1’,4’-dihydro-3’H-spiro[piperidine-4,2’-quinoxalin]-3’-one” belongs to the family of pyrazolo[1,5-a]pyrimidines . These compounds have been identified as strategic for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines starts with the transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones . This is followed by cyclisation with methyl 5-amino-1H-pyrazole-4-carboxylate to give methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates . Hydrolysis of the ester group and subsequent amidation of the so formed carboxylic acids with 12 primary and secondary aliphatic amines furnished a library of 24 title compounds in good overall yields and purity .Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Mecanismo De Acción

While specific information about the mechanism of action of “1-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)-1’,4’-dihydro-3’H-spiro[piperidine-4,2’-quinoxalin]-3’-one” is not available, pyrazolo[1,5-a]pyrimidine derivatives have been associated with the proliferation and differentiation of cells, and their continuous activation and overexpression cause cancer .

Safety and Hazards

While specific safety and hazard information for “1-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)-1’,4’-dihydro-3’H-spiro[piperidine-4,2’-quinoxalin]-3’-one” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Direcciones Futuras

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have been proposed for a plethora of applications, ranging from ionic or molecular sensing to bioimaging applications and from the organic light-emitting devices to bio-macromolecular interactions . This suggests that “1-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)-1’,4’-dihydro-3’H-spiro[piperidine-4,2’-quinoxalin]-3’-one” and similar compounds could have potential for further exploration in these areas.

Propiedades

IUPAC Name |

1'-(pyrazolo[1,5-a]pyridine-7-carbonyl)spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2/c26-18(17-7-3-4-14-8-11-21-25(14)17)24-12-9-20(10-13-24)19(27)22-15-5-1-2-6-16(15)23-20/h1-8,11,23H,9-10,12-13H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGRPKDRGRDPERO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)NC3=CC=CC=C3N2)C(=O)C4=CC=CC5=CC=NN54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-3-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5458685.png)

![ethyl 4-amino-2-({2-[ethyl(phenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5458703.png)

![6-[(diethylamino)methyl]-N-(3-thienylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5458727.png)

![N-cyclopropyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5458735.png)

![N-(3-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5458739.png)

![3-(allylthio)-6-[2-(4-methoxyphenyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5458740.png)

![3-{2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)-1-piperidinyl]-2-oxoethyl}morpholine hydrochloride](/img/structure/B5458741.png)

![N-{1-[(benzylamino)carbonyl]-2-[5-(2,4-dichlorophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5458751.png)

![2-({2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-3-pyridinyl}carbonyl)benzonitrile](/img/structure/B5458761.png)

![N-[3-(dipropylamino)propyl]-2-(hydroxyimino)acetamide](/img/structure/B5458772.png)